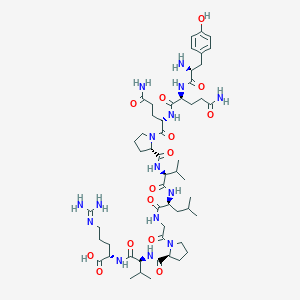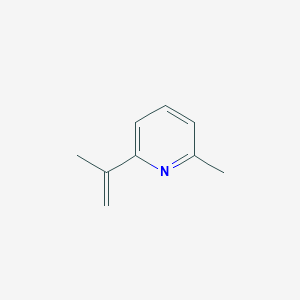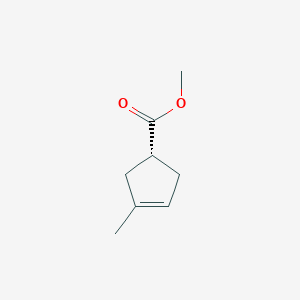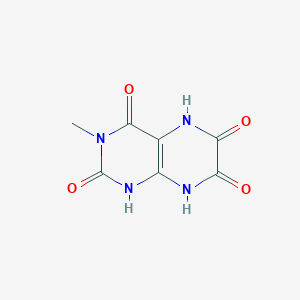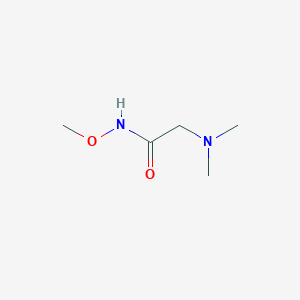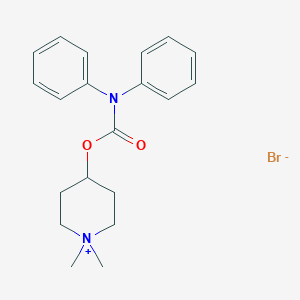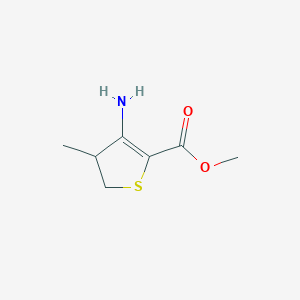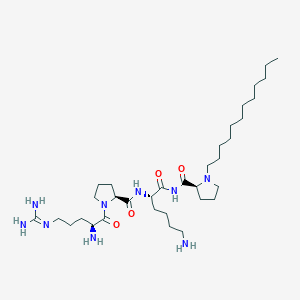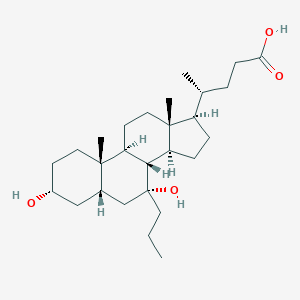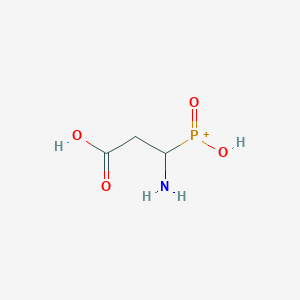
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium, also known as ACEHP, is a phosphonium-based compound that has been widely studied for its potential applications in scientific research. This molecule is of interest due to its unique chemical properties and potential as a versatile building block for the synthesis of a variety of compounds.
Mécanisme D'action
The mechanism of action of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is not fully understood, but it is believed to involve the interaction of the phosphonium group with biological molecules such as proteins and nucleic acids. This interaction may lead to changes in the structure or function of these molecules, which could have a variety of physiological effects.
Effets Biochimiques Et Physiologiques
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been shown to inhibit the growth of certain bacterial strains, suggesting that it may have potential as an antibacterial agent. Additionally, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, suggesting that it may have potential as an antibiotic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is its versatility as a building block for the synthesis of a variety of compounds. Additionally, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is relatively easy to synthesize and purify, making it a useful tool for researchers. However, one limitation of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium. One area of interest is the development of new compounds based on (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium for use as antibacterial or antifungal agents. Additionally, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium may have potential as a tool for studying the interactions between biological molecules and phosphonium-based compounds. Finally, further research is needed to fully understand the mechanism of action of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium and its potential physiological effects.
Méthodes De Synthèse
The synthesis of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is a complex process that involves several steps. One common method for synthesizing (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is through the reaction of phosphorus trichloride with glycine in the presence of sodium hydroxide. This reaction yields 2-chloroethylphosphonic acid, which is then reacted with hydroxylamine hydrochloride to form (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium.
Applications De Recherche Scientifique
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been studied for its potential applications in a variety of scientific research fields, including organic chemistry, biochemistry, and pharmacology. One of the most promising applications of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is as a building block for the synthesis of new compounds with potential therapeutic properties. For example, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been used as a starting material for the synthesis of phosphonate-based inhibitors of enzymes involved in the biosynthesis of bacterial cell walls.
Propriétés
Numéro CAS |
121722-22-3 |
|---|---|
Nom du produit |
(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium |
Formule moléculaire |
C3H7NO4P+ |
Poids moléculaire |
152.07 g/mol |
Nom IUPAC |
(1-amino-2-carboxyethyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C3H5NO4P/c4-2(9(7)8)1-3(5)6/h2H,1,4H2/q-1/p+2 |
Clé InChI |
LMKMCADAYRHRBG-UHFFFAOYSA-P |
SMILES |
C(C(N)[P+](=O)O)C(=O)O |
SMILES canonique |
C(C(N)[P+](=O)O)C(=O)O |
Synonymes |
Propanoic acid, 3-amino-3-(hydroxyphosphinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



